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New York, NY – November 24, 2025 – The combination of the novel BET inhibitor, BMS-
986158, with the established JAK inhibitor, ruxolitinib, is demonstrating promising efficacy and

a manageable safety profile in patients with intermediate- to high-risk myelofibrosis (MF).

Preliminary data from the ongoing CA011-023 phase 1/2 clinical trial suggest that this

combination therapy could offer a significant improvement over existing treatment options by

targeting complementary signaling pathways involved in the disease's progression.

Myelofibrosis is a serious bone marrow disorder characterized by the formation of scar tissue in

the bone marrow, leading to severe anemia, weakness, fatigue, and an enlarged spleen.

Ruxolitinib, a potent inhibitor of Janus kinases JAK1 and JAK2, has been a standard of care for

myelofibrosis, effectively reducing spleen size and alleviating symptoms.[1] However, its effects

on the underlying disease biology are limited. BMS-986158, an inhibitor of the Bromodomain

and Extra-Terminal (BET) family of proteins, represents a novel therapeutic approach. BET

proteins are epigenetic "readers" that regulate the transcription of genes involved in

inflammation and cancer cell growth.[2][3] By inhibiting BET proteins, BMS-986158 can

modulate the expression of key oncogenes and inflammatory cytokines implicated in

myelofibrosis.[4]

The rationale for combining a BET inhibitor with a JAK inhibitor lies in their potential for

synergistic effects. While ruxolitinib directly targets the hyperactive JAK-STAT signaling

pathway, a hallmark of myelofibrosis, BMS-986158 targets the downstream transcriptional

machinery that drives the production of inflammatory cytokines and other disease-promoting
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factors.[5] Preclinical studies have suggested that this dual-pronged attack could lead to a

more profound and durable response.[4]

Clinical Efficacy of Combination Therapy
The CA011-023 trial (NCT04817007) is a phase 1/2 study evaluating the safety and efficacy of

BMS-986158 in combination with ruxolitinib in treatment-naïve patients with myelofibrosis (Part

1A) and with fedratinib in patients with relapsed or refractory disease.[6] The primary endpoints

of the dose-escalation phase include safety, tolerability, and the determination of the

recommended phase 2 dose.[7] Secondary endpoints include spleen volume reduction (SVR).

[7]

Initial results from Part 1A of the study have been encouraging, demonstrating a significant

reduction in spleen volume for patients receiving the combination therapy.

Table 1: Spleen Volume Reduction (SVR) in Ruxolitinib-Naïve Myelofibrosis Patients Treated

with BMS-986158 and Ruxolitinib (CA011-023, Part 1A)

Timepoint
Percentage of Patients Achieving SVR
≥35%

Week 12 83% (5 out of 6 patients)

Week 24 100% (6 out of 6 patients)

Data from patients receiving BMS-986158 at doses of 2.0 or 3.0 mg.[1]

These early findings suggest that the combination of BMS-986158 and ruxolitinib can induce

deep and sustained reductions in spleen size, a key indicator of treatment response in

myelofibrosis.

Safety and Tolerability
The combination of BMS-986158 and ruxolitinib has shown a manageable safety profile in the

CA011-023 trial. The most common treatment-related adverse events (TRAEs) were

hematological, which is consistent with the known side effects of both drug classes.
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Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) in Ruxolitinib-Naïve

Myelofibrosis Patients Treated with BMS-986158 and Ruxolitinib (CA011-023, Part 1A)

Adverse Event Percentage of Patients (n=11)

Thrombocytopenia 45% (5 patients)

Anemia 9% (1 patient)

Neutropenia 9% (1 patient)

Hypertension 9% (1 patient)

Data as of September 2, 2022.[1]

Dose-limiting toxicities (DLTs) were observed in two patients in this arm of the study, both of

which were thrombocytopenia.[1] These events were generally manageable with dose

modifications.

Experimental Protocols
CA011-023 Clinical Trial (Part 1A)

Study Design: This is a phase 1/2, open-label, dose-escalation and dose-expansion study.

Patient Population: The trial enrolled adult patients (18 years or older) with a diagnosis of

primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF

who were intermediate- or high-risk and had not previously been treated with a JAK inhibitor.

[8]

Treatment Regimen: Patients received oral BMS-986158 at escalating doses (2.0, 3.0, and

3.75 mg) once daily for 5 days followed by 2 days off, in combination with oral ruxolitinib at a

starting dose of 15 mg twice daily.[7]

Assessments: Spleen volume was assessed by magnetic resonance imaging (MRI) or

computed tomography (CT) at baseline and at specified intervals during the study. Safety

was monitored through the recording of adverse events, laboratory tests, and physical

examinations.
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Visualizing the Mechanisms and Workflow
To better understand the scientific basis and practical application of this combination therapy,

the following diagrams illustrate the key signaling pathways, the clinical trial workflow, and the

synergistic relationship between BMS-986158 and ruxolitinib.
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Caption: Dual inhibition of the JAK-STAT and BET pathways.
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Caption: Workflow of the CA011-023 clinical trial.
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Caption: Synergistic targeting of myelofibrosis pathways.

Conclusion and Future Directions
The combination of BMS-986158 and ruxolitinib represents a promising strategy in the

treatment of myelofibrosis. By targeting two distinct but interconnected pathways, this

combination therapy has the potential to induce deeper and more durable responses than are

achievable with JAK inhibitor monotherapy. The early data from the CA011-023 trial are

encouraging, demonstrating significant spleen volume reduction and a manageable safety

profile. Further investigation in the ongoing dose-expansion phase of the trial will be crucial to

confirm these findings and to fully elucidate the clinical benefit of this novel combination

therapy. The development of such combination approaches marks a significant step forward in

the quest for more effective and disease-modifying treatments for patients with myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8446420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446420/
https://www.researchgate.net/figure/Transcriptional-control-by-BET-proteins-A-Brd2-and-Brd3-promote-gene-transcription_fig1_345153614
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.818891/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.818891/full
https://news.cancerconnect.com/bet-inhibitors-treatment-of-myelofibrosis/
https://www.onclive.com/view/bet-inhibition-highlights-exploration-of-novel-targeted-approaches-in-myelofibrosis
https://www.targetedonc.com/view/jak-stat-pathway-targeting-approaches-in-myelofibrosis-are-evolving
https://pmc.ncbi.nlm.nih.gov/articles/PMC6130097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6130097/
https://www.htct.com.br/en-myeloproliferative-neoplasms-jak-stat-signaling-pathway-articulo-S1516848415000882
https://www.htct.com.br/en-myeloproliferative-neoplasms-jak-stat-signaling-pathway-articulo-S1516848415000882
https://www.benchchem.com/product/b606289#bms-986158-in-combination-with-jak-inhibitors-like-ruxolitinib
https://www.benchchem.com/product/b606289#bms-986158-in-combination-with-jak-inhibitors-like-ruxolitinib
https://www.benchchem.com/product/b606289#bms-986158-in-combination-with-jak-inhibitors-like-ruxolitinib
https://www.benchchem.com/product/b606289#bms-986158-in-combination-with-jak-inhibitors-like-ruxolitinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

